N-(2,3-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with 4-methoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of chlorine atoms could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions or receptor binding.
Medicine: Potential therapeutic agent for treating diseases, subject to further pharmacological studies.
Industry: As a precursor for the production of agrochemicals or specialty materials.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)acetamide
- N-(2,3-dichlorophenyl)-2-(4-methylphenyl)acetamide
- N-(2,3-dichlorophenyl)-2-(4-hydroxy-3-methylphenyl)acetamide
Uniqueness
N-(2,3-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from other similar compounds.
Biological Activity
N-(2,3-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16Cl2NO. The structure features a dichlorophenyl moiety and a methoxy-substituted methylphenyl group, which are crucial for its biological interactions.
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that it may modulate the activity of certain neurotransmitter receptors, particularly those involved in dopaminergic signaling. This modulation can lead to significant pharmacological effects, including:
- Antidepressant Activity : Studies suggest that compounds with similar structures can exhibit antidepressant effects by acting on serotonin and dopamine pathways.
- Anti-inflammatory Effects : The presence of the methoxy group is believed to enhance the anti-inflammatory properties of the compound by inhibiting pro-inflammatory cytokine production.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
Pseudomonas aeruginosa | 2.0 μg/mL |
2. Analgesic and Anti-inflammatory Effects
In vivo studies have shown that compound 1 exhibits analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The formalin test indicated a reduction in pain responses when administered at varying doses.
Administration Route | Dose (μg) | Pain Reduction (%) |
---|---|---|
Intraperitoneal | 100 | 50 |
Subcutaneous | 200 | 70 |
Study on Neurotransmitter Modulation
A study published in Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter levels in animal models. Results indicated that administration led to increased levels of serotonin and dopamine in the prefrontal cortex, suggesting potential use as an antidepressant.
Research on Antimicrobial Properties
In a recent publication, researchers tested various derivatives of acetamides, including compound 1, for their antimicrobial efficacy. The findings highlighted its potential as a lead compound for developing new antibiotics due to its effectiveness against resistant strains.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-8-11(6-7-14(10)21-2)9-15(20)19-13-5-3-4-12(17)16(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLXHAMAZFOCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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